1-Phenylpiperidine-2-carboxamide
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Overview
Description
1-Phenylpiperidine-2-carboxamide is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms.
Preparation Methods
The synthesis of 1-Phenylpiperidine-2-carboxamide typically involves the reaction of piperidine with phenyl isocyanate. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like triethylamine. The reaction is carried out at room temperature, and the product is purified through recrystallization .
Industrial production methods may involve more scalable approaches, such as continuous flow synthesis, which allows for the efficient and consistent production of the compound. This method can be optimized to reduce waste and improve yield .
Chemical Reactions Analysis
1-Phenylpiperidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding amides or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of secondary amines.
Common reagents and conditions used in these reactions include organic solvents like ethanol or acetonitrile, and catalysts such as palladium on carbon or sodium borohydride. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Phenylpiperidine-2-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating neurological disorders and other medical conditions.
Mechanism of Action
The mechanism of action of 1-Phenylpiperidine-2-carboxamide involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways involved are still under investigation, but it is thought to influence neurotransmitter systems and other cellular signaling pathways .
Comparison with Similar Compounds
1-Phenylpiperidine-2-carboxamide can be compared with other piperidine derivatives, such as:
Piperidine: A simpler structure with a wide range of applications in organic synthesis.
Piperine: A naturally occurring alkaloid with antioxidant and anti-inflammatory properties.
Evodiamine: Another piperidine derivative with potential anticancer activities.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which distinguish it from other similar compounds .
Properties
Molecular Formula |
C12H16N2O |
---|---|
Molecular Weight |
204.27 g/mol |
IUPAC Name |
1-phenylpiperidine-2-carboxamide |
InChI |
InChI=1S/C12H16N2O/c13-12(15)11-8-4-5-9-14(11)10-6-2-1-3-7-10/h1-3,6-7,11H,4-5,8-9H2,(H2,13,15) |
InChI Key |
PYVIYONJCPAZFY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(C1)C(=O)N)C2=CC=CC=C2 |
Origin of Product |
United States |
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